Mercaptopurine

Catalog No.
S548851
CAS No.
50-44-2
M.F
C5H4N4S
M. Wt
152.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mercaptopurine

CAS Number

50-44-2

Product Name

Mercaptopurine

IUPAC Name

3,7-dihydropurine-6-thione

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

InChI

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)

InChI Key

GLVAUDGFNGKCSF-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=S)N=CN2

Solubility

68500 mg/L
0.45 M
In water, 6848 mg/L at 30 °C
Insoluble in water
Soluble in boiling water (1 in 100)
Soluble in hot alcohol and dilute alkali solutions; slightly soluble in dilute sulfuric acid
Soluble in alkaline solutions (with decomposition), hot ethanol and ethanol (1 in 950); slightly soluble in dilute sulphuric acid; almost insoluble in water, acetone, chloroform and diethyl ether.
7.35e-01 g/L
22.5 [ug/mL]

Synonyms

1,7-Dihydro-6H-purine-6-thione, 6 Mercaptopurine, 6 Mercaptopurine Monohydrate, 6 Thiohypoxanthine, 6 Thiopurine, 6-Mercaptopurine, 6-Mercaptopurine Monohydrate, 6-Thiohypoxanthine, 6-Thiopurine, 6H-Purine-6-thione, 1,7-dihydro-, BW 57 323H, BW 57-323H, BW 57323H, Leupurin, Mecaptopurine Anhydrous, Mercaptopurina Wellcome, Mercaptopurine, Puri-Nethol, Purimethol, Purinethol

Canonical SMILES

C1=NC2=C(N1)C(=S)N=CN2

Isomeric SMILES

C1=NC2=C(N1)C(=NC=N2)S

Description

The exact mass of the compound Mercaptopurine is 152.01567 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 68500 mg/l0.45 min water, 6848 mg/l at 30 °cinsoluble in watersoluble in boiling water (1 in 100)soluble in hot alcohol and dilute alkali solutions; slightly soluble in dilute sulfuric acidsoluble in alkaline solutions (with decomposition), hot ethanol and ethanol (1 in 950); slightly soluble in dilute sulphuric acid; almost insoluble in water, acetone, chloroform and diethyl ether.7.35e-01 g/l22.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759614. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds. It belongs to the ontological category of aryl thiol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Mercaptopurine belongs to a class of drugs called antimetabolites. These drugs interfere with the normal growth and division of cells by disrupting their ability to synthesize DNA and RNA. 6-MP is converted within the body to another compound, thioguanine nucleotides, which are incorporated into these nucleic acids, leading to malfunction and ultimately cell death [1]. This mechanism makes it particularly effective against rapidly dividing cancer cells.

(1)

Studying Drug Resistance

Cancer cells can develop resistance to chemotherapy drugs, rendering them ineffective. Researchers use mercaptopurine to study this phenomenon in cell lines and animal models. By analyzing how resistant cells differ from sensitive ones, scientists can gain insights into the mechanisms of resistance and develop strategies to overcome it [2].

(2: )

Investigating Combination Therapies

Mercaptopurine is often used in combination with other chemotherapy drugs to improve treatment outcomes. Scientific research explores how 6-MP interacts with other drugs, looking for synergistic effects that enhance efficacy while minimizing side effects [3].

(3: )

Understanding Immunosuppression

Mercaptopurine also possesses immunosuppressive properties. Researchers utilize this aspect in studies investigating graft-versus-host disease (GVHD), a serious complication that can occur after bone marrow transplantation. By studying how 6-MP suppresses the immune system, scientists can develop improved strategies to prevent or manage GVHD [4].

(4: )

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Yellow crystalline powder
Yellow prisms from water (+1 water)
Dark yellow /Mercaptopurine hydrate/

Exact Mass

152.01567

LogP

0.01
0.01 (LogP)
log Kow = 0.01 at pH 7.4
-0.4

Odor

Nearly odorless

Appearance

Solid powder

Melting Point

313 dec °C
308 °C (decomposes)
313°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PKK6MUZ20G

Related CAS

6112-76-1 (monohydrate)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (87.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (12.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Mercaptopurine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For remission induction and maintenance therapy of acute lymphatic leukemia.
FDA Label
Xaluprine is indicated for the treatment of acute lymphoblastic leukaemia (ALL) in adults, adolescents and children.

Livertox Summary

Azathioprine is a purine analogue and prodrug of mercaptopurine that is used as an immunosuppressive agent in organ transplantation to prevent rejection and in autoimmune diseases as a corticosteroid sparing agent. Azathioprine is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels during therapy and with rare instances of acute, cholestatic liver injury and, with long term use, noncirrhotic portal hypertension as a result of nodular regenerative hyperplasia or sinusoidal obstruction syndrome.
Mercaptopurine (also referred to as 6-mercaptopurine or 6-MP) is a purine analogue that is effective both as an anticancer and an immunosuppressive agent, and is used to treat leukemia and autoimmune diseases as a corticosteroid-sparing agent. Mercaptopurine therapy is associated with a high rate of serum aminotransferase elevations which can be accompanied by jaundice. In addition, mercaptopurine has been linked to instances of clinically apparent acute liver injury and long term therapy to nodular regenerative hyperplasia.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Mercaptopurine
US Brand Name(s): Purinethol
Purixan
FDA Approval: Yes
Mercaptopurine is approved to be used with other drugs to treat: Acute lymphoblastic leukemia (ALL). It is used as maintenance therapy in adults and children.
Mercaptopurine is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antimetabolites; Antimetabolites, Antineoplastic; Immunosuppressive Agents; Nucleic Acid Synthesis Inhibitors
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Mercaptopurine is included in the database.
Mercaptopurine tablets are indicated for maintenance therapy of acute lymphatic (lymphocytic, lymophoblastic) leukemia as part of a combination regimen. The response to this agent depends upon the particular subclassification of acute lymphatic leukemia and the age of the patient (pediatric or adult). Mercaptopurine is not effective prophylaxis or treatment of central nervous system leukemia. Mercaptopurine is not effective in acute myelogenous leukemia, chronic lymphatic leukemia, the lymphomas (including Hodgkins Disease), or solid tumors. /Included in US product label/
MEDICATION (VET): Rarely used in veterinary medicine. Veterinary uses of mercaptopurine have included adjunctive therapy of lymphosarcoma, acute leukemias, and severe rheumatoid arthritis. It may have potential benefit in treating other autoimmune conditions (eg, unresponsive ulcerative colitis) as well.
Mercaptopurine has been included in combination regimens used as maintenance therapy for lymphoblastic lymphoma, an aggressive form of non-Hodgkin's lymphoma. /NOT included in US product label/
Mercaptopurine also has been used for the treatment of ulcerative colitis. /NOT included in US product label/
Mercaptopurine also has been effective in the management of fistulizing Crohn's disease. /NOT included in US product label/
Mercaptopurine has been used in the management of moderately to severely or chronically active Crohn's disease to maintain clinical remission in corticosteroid-dependent patients and to provide benefit in patients with fistulizing Crohn's disease. /NOT included in US product label/
/EXPL THER/ Therapy for Crohn's disease (CD) with thiopurines is limited by systemic side effects. A novel formulation of fixed-dose, delayed-release 6-mercaptopurine (DR-6MP) was developed, with local effect on the gut immune system and minimal absorption. The aim of this study was to evaluate the safety and efficacy of DR-6MP in patients with moderately severe CD compared to systemically delivered 6-mercaptopurine (Purinethol). Seventy CD patients were enrolled into a 12-week, double-blind controlled trial. The primary end-point was the percentage of subjects with clinical remission [Crohn's Disease Activity Index (CDAI) < 150] or clinical response (100-point CDAI reduction). Twenty-six (56.5%) and 13 (54.2%) subjects from the DR-6MP and Purinethol cohorts, respectively, completed the study. DR-6MP had similar efficacy to Purinethol following 12 weeks of treatment. However, the time to maximal clinical response was 8 weeks for DR-6MP versus 12 weeks for Purinethol. A higher proportion of patients on DR-6MP showed clinical remission at week 8. A greater improvement in Inflammatory Bowel Disease Questionnaire (IBDQ) score was noted in the DR-6MP group. DR-6MP led to a decrease of CD62(+) expression on T cells, implying a reduction of lymphocyte adhesion to site of inflammation. DR-6MP was safer than Purinethol, with significantly fewer adverse events (AEs). There was no evidence of drug-induced leucopenia in the DR-6MP group; the proportion of subjects who developed hepatotoxicity was lower for the DR-6MP. Non-absorbable DR-6MP is safe and biologically active in the gut. It is clinically effective, exerting a systemic immune response with low systemic bioavailability and a low incidence of side effects.

Pharmacology

Mercaptopurine is one of a large series of purine analogues which interfere with nucleic acid biosynthesis and has been found active against human leukemias. It is an analogue of the purine bases adenine and hypoxanthine. It is not known exactly which of any one or more of the biochemical effects of mercaptopurine and its metabolites are directly or predominantly responsible for cell death.
Mercaptopurine Anhydrous is the anhydrous form of mercaptopurine, a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis.

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

ATC Code

L01BB02
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01B - Antimetabolites
L01BB - Purine analogues
L01BB02 - Mercaptopurine

Mechanism of Action

Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP). TIMP inhibits several reactions that involve inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP). Upon methylation, TIMP forms 6-methylthioinosinate (MTIMP) which inhibits glutamine-5-phosphoribosylpyrophosphate amidotransferase in addition to TIMP. Glutamine-5-phosphoribosylpyrophosphate amidotransferase is the first enzyme unique to the _de novo_ pathway for purine ribonucleotide synthesis. According to experimental findings using radiolabeled mercaptopurine, mercaptopurine may be recovered from the DNA in the form of deoxythioguanosine. In comparison, some mercaptopurine may be converted to nucleotide derivatives of 6-thioguanine (6-TG) via actions of inosinate (IMP) dehydrogenase and xanthylate (XMP) aminase that convert TIMP to thioguanylic acid (TGMP).
The pathogenesis of several neurodegenerative diseases often involves the microglial activation and associated inflammatory processes. Activated microglia release pro-inflammatory factors that may be neurotoxic. 6-Mercaptopurine (6-MP) is a well-established immunosuppressive drug. Common understanding of their immunosuppressive properties is largely limited to peripheral immune cells. However, the effect of 6-MP in the central nervous system, especially in microglia in the context of neuroinflammation is, as yet, unclear. Tumor necrosis factor-alpha (TNF-a) is a key cytokine of the immune system that initiates and promotes neuroinflammation. The present study aimed to investigate the effect of 6-MP on TNF-a production by microglia to discern the molecular mechanisms of this modulation. Lipopolysaccharide (LPS) was used to induce an inflammatory response in cultured primary microglia or murine BV-2 microglial cells. Released TNF-a was measured by enzyme-linked immunosorbent assay (ELISA). Gene expression was determined by real-time reverse transcription polymerase chain reaction (RT-PCR). Signaling molecules were analyzed by western blotting, and activation of NF-kB was measured by ELISA-based DNA binding analysis and luciferase reporter assay. Chromatin immunoprecipitation (ChIP) analysis was performed to examine NF-kB p65 and coactivator p300 enrichments and histone modifications at the endogenous TNF-a promoter. Treatment of LPS-activated microglia with 6-MP significantly attenuated TNF-a production. In 6-MP pretreated microglia, LPS-induced MAPK signaling, I?B-a degradation, NF-kB p65 nuclear translocation, and in vitro p65 DNA binding activity were not impaired. However, 6-MP suppressed transactivation activity of NF-?B and TNF-a promoter by inhibiting phosphorylation and acetylation of p65 on Ser276 and Lys310, respectively. ChIP analyses revealed that 6-MP dampened LPS-induced histone H3 acetylation of chromatin surrounding the TNF-a promoter, ultimately leading to a decrease in p65/coactivator-mediated transcription of TNF-a gene. Furthermore, 6-MP enhanced orphan nuclear receptor Nur77 expression. Using RNA interference approach, we further demonstrated that Nur77 upregulation contribute to 6-MP-mediated inhibitory effect on TNF-a production. Additionally, 6-MP also impeded TNF-a mRNA translation through prevention of LPS-activated PI3K/Akt/mTOR signaling cascades. These results suggest that 6-MP might have a therapeutic potential in neuroinflammation-related neurodegenerative disorders through downregulation of microglia-mediated inflammatory processes.
Mercaptopurine (6-MP) competes with hypoxanthine and guanine for the enzyme hyphoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP). This intracellular nucleotide inhibits several reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP). In addition, 6-methylthioinosinate (MTIMP) is formed by the methylation of TIMP. Both TIMP and MTIMP have been reported to inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, the first enzyme unique to the de novo pathway for purine ribonucleotide synthesis. Experiments indicate that radiolabeled mercaptopurine may be recovered from the DNA in the form of deoxythioguanosine. Some mercaptopurine is converted to nucleotide derivatives of 6-thioguanine (6-TG) by the sequential actions of inosinate (IMP) dehydrogenase and xanthylate (XMP) aminase, converting TIMP to thioguanylic acid (TGMP). Animal tumors that are resistant to mercaptopurine often have lost the ability to convert mercaptopurine to TIMP. However, it is clear that resistance to mercaptopurine may be acquired by other means as well, particularly in human leukemias. It is not known exactly which of any one or more of the biochemical effects of mercaptopurine and its metabolites are directly or predominantly responsible for cell death.
Inflammatory bowel disease is characterized by chronic intestinal inflammation. Azathioprine and its metabolite 6-mercaptopurine (6-MP) are effective immunosuppressive drugs that are widely used in patients with inflammatory bowel disease. ... Azathioprine and 6-MP have been shown to affect small GTPase Rac1 in T cells and endothelial cells, whereas the effect on macrophages and gut epithelial cells is unknown. Macrophages (RAW cells) and gut epithelial cells (Caco-2 cells) were activated by cytokines and the effect on Rac1 signaling was assessed in the presence or absence of 6-MP. Rac1 is activated in macrophages and epithelial cells, and treatment with 6-MP resulted in Rac1 inhibition. In macrophages, interferon-gamma induced downstream signaling through c-Jun-N-terminal Kinase (JNK) resulting in inducible nitric oxide synthase (iNOS) expression. iNOS expression was reduced by 6-MP in a Rac1-dependent manner. In epithelial cells, 6-MP efficiently inhibited tumor necrosis factor-a-induced expression of the chemokines CCL2 and interleukin-8, although only interleukin-8 expression was inhibited in a Rac1-dependent manner. In addition, activation of the transcription factor STAT3 was suppressed in a Rac1-dependent fashion by 6-MP, resulting in reduced proliferation of the epithelial cells due to diminished cyclin D1 expression. These data demonstrate that 6-MP affects macrophages and gut epithelial cells beneficially, in addition to T cells and endothelial cells. Furthermore, mechanistic insight is provided to support development of Rac1-specific inhibitors for clinical use in inflammatory bowel disease.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
HPRT1 [HSA:3251] [KO:K00760]

Vapor Pressure

1.27X10-8 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

50-44-2
6112-76-1

Associated Chemicals

6-Mercaptopurine monohydrate; 6112-76-1

Wikipedia

Mercaptopurine

Drug Warnings

Tumor lysis syndrome with hyperuricemia and/or hyperuricosuria may occur as a result of rapid cell lysis in patients receiving mercaptopurine as antineoplastic therapy. Prophylactic use of a xanthine oxidase inhibitor such as allopurinol may be used to minimize these adverse effects, but reduction of mercaptopurine dosage is required.
VET: Like azathioprine, mercaptopurine is best avoided in cats. Additionally, with with caution in dog breeds that potentially have a low thiopurine methyltransferase (TPMT) activity (eg, giant Schnauzers).
VET: At usual doses, GI effects (nausea, anorexia, vomiting, diarrhea) are most likely seen in small animals. However, bone marrow suppression, hepatotoxicity, pancreatitis, GI (including oral) ulceration, and dermatologic reactions are, potentially, possible.
Drug fever rarely has been reported in patients receiving mercaptopurine. Other causes of pyrexia, such as sepsis, should be ruled out before attributing the effect to the drug in patients with acute leukemia.103 Other infrequently occurring adverse effects of mercaptopurine include fever, headache, and excessive weakness. Oligospermia has been reported.
For more Drug Warnings (Complete) data for Mercaptopurine (20 total), please visit the HSDB record page.

Biological Half Life

Triphasic: 45 minutes, 2.5 hours, and 10 hours.
Following IV administration of mercaptopurine (an IV preparation of the drug currently is not commercially available in the US), the elimination half-life of the drug is reportedly 21 minutes in pediatric patients and 47 minutes in adults.
After an intravenous dose, the half-life of the drug in plasma is relatively short (about 50 minutes) due to uptake by cells, renal excretion, and rapid metabolic degradation.
After iv administration of 6-mercaptopurine, the half-Iie for disappearance from the blood was about 9 min in rats and 14 min in mice.

Use Classification

Human drugs -> Orphan -> Xaluprine (previously Mercaptopurine Nova Laboratories) -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

In the original and most simple synthesis, hypoxanthine is heated with an excess of phosphorous pentasulfide for several hours at 200 °C in, e.g., tetralin as the solvent.
Preparation from 7-aminothiazolo[5,4-d]pyrimidine: G. H. Hitchings, G. B. Elion, United States of America patent 2721866 (1955 to Burroughs Wellcome).
6-Chloropurine + sodium thiocyanate (dehydrochlorination) thiocyanate hydrolysis

Analytic Laboratory Methods

Analytical methods for the determination of 6-mercaptopurine based on titrimetric analysis, spectrophotometry, polarography, mass spectrometry and various chromatographic methods have been reviewed.
Sample Matrix: formulations; Sample preparation: dissolve in dimethylformamide, add thymol blue solution; Assay procedure: titrimetric analysis; Limit of Detection: not given.
Sample Matrix: tablets; Sample preparation: powder sample, add aqueous sodium hydroxide, filter, dilute with hydrochloric acid; Assay procedure: spectrophotometry; Limit of Detection: not given.

Clinical Laboratory Methods

Sample Matrix: blood plasma; Sample preparation: add 9-methylmercaptopurine as internal standard, add dithioerythritol and sodium acetate, extract with ethyl acetate, evaporate, add buffer; Assay procedure: high-performance liquid chromatography with ultra-violet detection; Limit of Detection: 5 ng/mL.
Sample Matrix: blood plasma; Sample preparation: add 6-methylthio-2hydroxypurine as internal standard, deproteinize with trichloroacetic acid, centrifuge, add sodium hydroxide; Assay procedure: high-performance liquid chromatography with ultra-violet detection; Limit of Detection: 0.2 ug/mL.
Sample Matrix: blood plasma; Sample preparation: add sulfuric acid, centrifuge, add sodium hydroxide, wash with diethyl ether, treat with tetrahexylammonium hydroxide, extract with iodomethane and dichloromethane; Assay procedure: gas chromatography with mass spectrometry; Limit of Detection: 20 ng/mL.
A simple, fast, costless, sensitive and selective method of resonance light scattering coupled with HPLC was established for the determination of 6-mercaptopurine in human urine sample. In a Britton-Robinson buffer solution of pH5.5, the formation of coordination complex between 6-mercaptopurine and metal palladium (II) led to enhance the RLS intensity of the system. The RLS signal was detected by fluorescence detector at ?(ex)=?(em)=315 nm. The analytical parameters were provided by the coupled system, the linear of 6-mercaptopurine response from 0.0615 to 2.40 ug L(-1) and the limit of detection (S/N=3) was 0.05 ug L(-1). The presented method has been applied to determine 6-mercaptopurine in human urine samples which obtained satisfactory results. ...
For more Clinical Laboratory Methods (Complete) data for Mercaptopurine (7 total), please visit the HSDB record page.

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F). Store in a dry place.
Keep container tightly closed in a dry and well-ventilated place. /6-Mercaptopurine monohydrate/

Interactions

Mercaptopurine is a purine analog used for acute lymphoblatic leukemia and chronic myelogenous leukemias. Since it is inactivated by xanthine oxidase (XO), concurrent intake of substances containing XO may potentially reduce bioavailability of mercaptopurine. Cow's milk is known to contain a high level of XO. In vitro and in vivo data suggest that concurrent intake of cow's milk may reduce the bioavailability of mercaptopurine. This interaction may be clinically significant. Therefore most patients should try to separate the timing of taking mercaptopurine and drinking milk.
The dosage of mercaptopurine may need to be reduced when the drug is used concomitantly with other drugs that cause myelosuppression. Exacerbation of myelosuppression associated with mercaptopurine has been observed in patients receiving trimethoprim-sulfamethoxazole.
As there is in vitro evidence that aminosalicylate derivatives (e.g., olsalazine, mesalamine, or sulfasalazine) inhibit the TPMT /thiopurine-S-methyltransferase/ enzyme, they should be administered with caution to patients receiving concurrent mercaptopurine therapy.
In dosages of 300-600 mg daily, allopurinol inhibits the oxidative metabolism of mercaptopurine by xanthine oxidase, thus increasing the possibility of toxic effects of mercaptopurine, particularly bone marrow depression. If allopurinol and mercaptopurine are administered concomitantly, the dosage of mercaptopurine should be reduced to 25-33% of the usual dosage, and subsequent dosage adjusted according to the patient response and toxic effects.
For more Interactions (Complete) data for Mercaptopurine (11 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /6-Mercaptopurine monohydrate/

Dates

Modify: 2023-08-15
1: Hareedy MS, El Desoky ES, Woillard JB, Thabet RH, Ali AM, Marquet P, Picard N.

Explore Compound Types